(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a benzo[d]thiazole core with methoxy and allyl substituents, contributes to its potential as a pharmacologically active agent.
Mechanism of Action
Target of action
Benzothiazoles, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets. They have been found to have antimicrobial, antifungal, antiviral, and anticancer activities . .
Mode of action
The mode of action of benzothiazoles can vary depending on the specific compound and its target. Some benzothiazoles act by inhibiting key enzymes in their target organisms, while others may interact with cellular structures or processes
Biochemical pathways
Benzothiazoles can affect a variety of biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the synthesis of key proteins in bacteria, leading to their antimicrobial activity
Preparation Methods
The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a substitution reaction using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the final product: The final step involves the condensation of the intermediate benzo[d]thiazole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the desired compound.
Chemical Reactions Analysis
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiols.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Due to its potential anticancer properties, it is studied for its cytotoxic effects against various cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can be compared with other benzo[d]thiazole derivatives:
6-bromobenzo[d]thiazol-2(3H)-one: This compound also exhibits antibacterial and anticancer properties but lacks the methoxy and allyl substituents, which may affect its potency and selectivity.
3-methylbenzo[d]thiazol-2(3H)-one: Similar in structure but with a methyl group instead of an allyl group, this compound shows different biological activities and reactivity.
Dibenzyl(benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate: This derivative has shown anti-Staphylococcus aureus and anti-biofilm properties, highlighting the diversity of biological activities within this class of compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h5-10,12H,1,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHVJPUQNULOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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